molecular formula C20H21N3O3 B2993605 4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 865658-70-4

4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No. B2993605
CAS RN: 865658-70-4
M. Wt: 351.406
InChI Key: BEOOLTINJRWUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

The compound has been used in the synthesis of various derivatives that have been evaluated for their antioxidant activity . The synthesized compounds were found to exhibit a broad spectrum of biological activity .

Synthesis of Aryltetrahydropyranylmethylamine Derivatives

The compound has been used as a starting material in the synthesis of new {4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl}methanamine derivatives . These derivatives contain aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents .

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cell Cycle Arrest and Induction of Apoptosis

One of the synthesized compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . This suggests potential applications in the development of new anticancer therapies .

Selectivity Between Cancer Cells and Normal Cells

Data obtained from the anticancer evaluation revealed that the synthesized compounds exhibited good selectivity between cancer cells and normal cells . This is an important characteristic for potential anticancer agents .

Template for Further Optimization

The synthesized 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs . This could help develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-10-16-17(11-4-5-14-15(6-11)26-9-25-14)18-12(21-19(16)23-22-10)7-20(2,3)8-13(18)24/h4-6,17H,7-9H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOOLTINJRWUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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